molecular formula C12H18N2O B14810926 (3-Cyclopropoxy-5-isopropylpyridin-2-YL)methanamine

(3-Cyclopropoxy-5-isopropylpyridin-2-YL)methanamine

Cat. No.: B14810926
M. Wt: 206.28 g/mol
InChI Key: UXTNLCDAPLXIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopropoxy-5-isopropylpyridin-2-YL)methanamine: is an organic compound with the molecular formula C12H18N2O It is a derivative of pyridine, featuring a cyclopropoxy group at the third position, an isopropyl group at the fifth position, and a methanamine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropoxy-5-isopropylpyridin-2-YL)methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the pyridine derivative.

    Introduction of the Isopropyl Group: The isopropyl group is introduced through an alkylation reaction, using an isopropyl halide and a suitable base.

    Introduction of the Methanamine Group: The methanamine group is introduced via a reductive amination reaction, where an aldehyde or ketone precursor reacts with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-Cyclopropoxy-5-isopropylpyridin-2-YL)methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace the existing functional groups.

    Addition: Addition reactions can occur at the double bonds or aromatic rings, involving reagents like hydrogen or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

    Addition: Hydrogen, halogens, catalytic conditions.

Major Products Formed:

    Oxidation: Oxo derivatives, such as ketones or aldehydes.

    Reduction: Reduced forms, such as alcohols or amines.

    Substitution: Substituted derivatives with new functional groups.

    Addition: Addition products with increased molecular complexity.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals for catalytic applications.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential candidate for biochemical studies.

    Receptor Binding: It can interact with biological receptors, aiding in the study of receptor-ligand interactions.

Medicine:

    Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agriculture: It may serve as a precursor for agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of (3-Cyclopropoxy-5-isopropylpyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity, receptor activation or inhibition, and alteration of cellular processes.

Comparison with Similar Compounds

    (3-Cyclopropoxy-5-isopropylpyridin-4-YL)methanamine: Similar structure but with the methanamine group at the fourth position.

    (5-Methylpyridin-2-YL)methanamine: Similar structure but with a methyl group instead of a cyclopropoxy group.

    (5-Cyclopropylpyridin-2-YL)methanamine: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.

Uniqueness:

    Structural Features: The presence of both cyclopropoxy and isopropyl groups in specific positions on the pyridine ring makes (3-Cyclopropoxy-5-isopropylpyridin-2-YL)methanamine unique.

    Reactivity: The compound’s unique structure influences its reactivity and interaction with other molecules, making it distinct from similar compounds.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(3-cyclopropyloxy-5-propan-2-ylpyridin-2-yl)methanamine

InChI

InChI=1S/C12H18N2O/c1-8(2)9-5-12(15-10-3-4-10)11(6-13)14-7-9/h5,7-8,10H,3-4,6,13H2,1-2H3

InChI Key

UXTNLCDAPLXIBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(N=C1)CN)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.